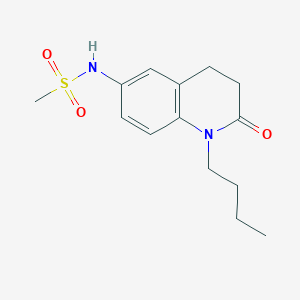

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, also known as BQ-123, is a selective antagonist of the endothelin-1 (ET-1) receptor. ET-1 is a potent vasoconstrictor that plays a crucial role in the regulation of blood pressure, vascular tone, and cell proliferation. BQ-123 has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases.

Mechanism of Action

Target of Action

The primary target of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is Phosphodiesterase III A (PDE3A) . PDE3A is an enzyme that plays a crucial role in cellular signaling by breaking down cyclic adenosine monophosphate (cAMP), a messenger molecule that carries the effects of hormones like adrenaline and can have a significant impact on the cardiovascular system .

Mode of Action

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide acts as a potent inhibitor of PDE3A . By inhibiting PDE3A, it prevents the breakdown of cAMP, thereby increasing the concentration of cAMP within the cell . This increase in cAMP levels amplifies the response to hormone signaling, leading to various downstream effects .

Biochemical Pathways

The inhibition of PDE3A affects several biochemical pathways. Elevated cAMP levels can lead to the activation of protein kinase A (PKA), which in turn phosphorylates a number of other proteins, triggering various cellular responses . These responses can include changes in heart rate, vasodilation, and inhibition of platelet aggregation .

Result of Action

The result of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide’s action is a range of physiological effects. It has antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties . These effects make it potentially useful in the treatment of conditions such as cardiovascular disease .

Advantages and Limitations for Lab Experiments

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a selective antagonist of the ET-1 receptor and has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases. Its selectivity and specificity make it a valuable tool for studying the role of ET-1 in these diseases. However, its use in lab experiments is limited by its high cost and the need for specialized equipment and expertise for its synthesis and purification.

Future Directions

There are several potential future directions for research on N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide. One area of interest is its potential use in the treatment of pulmonary hypertension, a disease characterized by elevated pulmonary arterial pressure and right ventricular dysfunction. N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has been shown to be effective in reducing pulmonary arterial pressure and improving right ventricular function in animal models of pulmonary hypertension, and further studies are needed to evaluate its potential therapeutic applications in humans.

Another area of interest is the development of more selective and potent ET-1 receptor antagonists. N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a selective antagonist of the ET-1 receptor, but it has relatively low potency and requires high doses for therapeutic effect. The development of more potent and selective ET-1 receptor antagonists could lead to more effective treatments for cardiovascular and renal diseases.

Conclusion:

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a selective antagonist of the ET-1 receptor with potential therapeutic applications in various cardiovascular and renal diseases. Its mechanism of action involves blocking the vasoconstrictive effects of ET-1, thereby improving vascular function and reducing blood pressure. N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has been extensively studied in animal models and has a good safety profile in humans. Future research on N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide could lead to the development of more effective treatments for cardiovascular and renal diseases.

Synthesis Methods

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can be synthesized using a solid-phase peptide synthesis method. The synthesis involves coupling the amino acid residues in a stepwise manner on a resin support, followed by cleavage and purification. The final product is obtained as a white powder with a purity of over 95%.

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases. It has been shown to be effective in reducing blood pressure and improving renal function in animal models of hypertension and renal failure. N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has also been studied for its potential use in the treatment of pulmonary hypertension, heart failure, and atherosclerosis.

properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-3-4-9-16-13-7-6-12(15-20(2,18)19)10-11(13)5-8-14(16)17/h6-7,10,15H,3-5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHUCFRZHFYWNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(butanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2849461.png)

![5-(3-fluoro-4-methylphenyl)-1-(3-(trifluoromethyl)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2849467.png)

![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2849471.png)

![4-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B2849473.png)

![N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2849474.png)

![N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide](/img/structure/B2849477.png)

![5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide](/img/structure/B2849478.png)

![N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2849482.png)

![2-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2849483.png)